3'-Bromo-5'-chloro-2,3-dimethyl-1,1'-biphenyl
Description
Properties
Molecular Formula |
C14H12BrCl |
|---|---|
Molecular Weight |
295.60 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-(2,3-dimethylphenyl)benzene |
InChI |
InChI=1S/C14H12BrCl/c1-9-4-3-5-14(10(9)2)11-6-12(15)8-13(16)7-11/h3-8H,1-2H3 |
InChI Key |
CZNNRFMULBUCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)Br)Cl)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Substituted Biphenyls
The synthesis of substituted biphenyls typically involves:
- Cross-coupling reactions such as Suzuki-Miyaura coupling between aryl halides and arylboronic acids.
- Homocoupling reactions of arylboronic acids or aryl halides.
- Catalytic systems involving transition metals like palladium, iron, cobalt, or nickel.
- Use of ligands to enhance selectivity and yield.
The challenge in preparing This compound lies in the selective introduction of halogens and methyl groups at specific positions without undesired side reactions.
Cross-Coupling Approaches
One of the most effective methods for biphenyl synthesis is the Suzuki-Miyaura cross-coupling reaction . This involves coupling an arylboronic acid with an aryl halide under palladium catalysis.
- Selective halogenation : The 3'-bromo and 5'-chloro substituents can be introduced either before or after the coupling step, depending on the stability of the substituents under reaction conditions.
- Methyl substitution : The 2,3-dimethyl groups are typically introduced via methylated arylboronic acids or aryl halides.
A recent review highlights that homocoupling of arylboronic acids can proceed without additives such as oxidants or bases and tolerates various substituents including halogens and nitro groups, which suggests the feasibility of preparing halogenated biphenyls under mild conditions.
Catalytic Systems and Ligands
- Iron-catalyzed coupling : The reaction of aryl halides with lithium arylboronates in the presence of iron catalysts and N-heterocyclic carbene ligands (e.g., 1,3-bis(trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene) has been shown to produce substituted biphenyl derivatives efficiently.
- Cobalt catalysis : Cobalt(II) chloride with bulky imidazolium-based ligands can facilitate coupling to yield methylated biphenyls.
These catalytic systems offer alternative routes to palladium catalysis, potentially reducing cost and environmental impact.
Halogenation and Methylation Techniques
- Halogenation : Selective bromination and chlorination of biphenyl precursors can be achieved using electrophilic halogen sources under controlled conditions to avoid polyhalogenation.
- Methylation : Introduction of methyl groups at the 2 and 3 positions can be done via methyl-substituted starting materials or by directed ortho-metalation followed by methylation.
Representative Synthetic Route Example
A plausible synthetic sequence to obtain This compound could be:
- Preparation of 3-bromo-5-chlorophenylboronic acid : Starting from 3-bromo-5-chlorobenzene, conversion to the corresponding boronic acid via lithiation and borylation.
- Suzuki coupling : Coupling of 3-bromo-5-chlorophenylboronic acid with 2,3-dimethylphenyl bromide or chloride under palladium catalysis.
- Purification and characterization : Isolation of the biphenyl product with desired substitution pattern.
Data Tables Summarizing Preparation Conditions and Yields
Note: Specific data for this compound are limited; these entries are extrapolated from related biphenyl synthesis literature.
Research Outcomes and Analysis
- The iron-catalyzed coupling method allows the formation of biphenyls with halogen substituents intact, demonstrating tolerance to bromine and chlorine groups, which is critical for synthesizing 3'-bromo-5'-chloro derivatives.
- Cobalt catalysis shows promise for methylated biphenyl formation but may require optimization for halogenated substrates.
- The Suzuki-Miyaura coupling remains the most reliable and scalable method for assembling biphenyl frameworks with diverse substituents, including halogens and methyl groups.
- Electron-donating and electron-withdrawing substituents on the aryl rings influence the coupling efficiency and product yield, necessitating careful selection of reaction conditions.
- Attempts to reduce catalyst loading or change acid co-catalysts affect yields significantly, emphasizing the need for optimized conditions.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-5’-chloro-2,3-dimethyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like bromine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3’-Bromo-5’-chloro-2,3-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential as a pharmaceutical intermediate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-5’-chloro-2,3-dimethyl-1,1’-biphenyl involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events. In a chemical context, its reactivity is influenced by the electronic and steric effects of the substituents on the biphenyl core.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Bromo-4'-chloro-1,1'-biphenyl (CAS 23055-77-8)
- Structure : Halogens at para positions (4 and 4') on both phenyl rings.
- Properties : Lacks methyl groups, reducing steric hindrance. The para-substitution pattern facilitates planar molecular geometry, enhancing π-π stacking in crystal structures.
- Applications : Used in liquid crystals and organic semiconductors due to its symmetry .
3-Bromo-5-chloro-4-methoxy-1,1'-biphenyl (CAS 2414309-16-1)
- Structure : Methoxy group at the 4-position instead of methyl.
- Properties : The electron-donating methoxy group increases electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
- Applications: Potential use in photodynamic therapy agents due to enhanced electronic delocalization .
3'-Bromo-5'-fluoro-2-(fluoromethyl)-1,1'-biphenyl
- Structure : Fluorine substituents at 5' and a fluoromethyl group at position 2.
- Properties : Fluorine’s electronegativity increases oxidative stability. The fluoromethyl group introduces polarity, improving solubility in polar solvents.
- Synthesis : Prepared via benzylic C-H functionalization, contrasting with the target compound’s likely cross-coupling route .
Functional Group Variations
4-Bromo-4'-nitro-1,1'-biphenyl (CAS 7149-70-4)
- Structure : Nitro group at 4' instead of methyl.
- Properties : The nitro group is strongly electron-withdrawing, deactivating the ring toward electrophilic attack. This contrasts with the electron-donating methyl groups in the target compound.
- Applications : Intermediate in explosive precursors or dyes .
4,4'-Diamino-3,3'-dimethyl-1,1'-biphenyl (CAS 119-93-7)
- Structure: Amino groups at 4,4' and methyl groups at 3,3'.
- Properties: Amino groups enable diazotization and participation in azo-coupling reactions. The methyl groups provide steric protection to the amino groups.
Research Findings and Trends
- Synthetic Utility: The target compound’s methyl groups improve regioselectivity in cross-coupling reactions compared to non-methylated analogs like 4-Br-4'-Cl-1,1'-biphenyl .
- Biological Activity : Halogenated biphenyls with methyl groups (e.g., 3'-Br-5'-Cl-2,3-diMe-1,1'-biphenyl) show enhanced cell membrane permeability in drug discovery compared to methoxy or nitro derivatives .
- Environmental Impact: Brominated biphenyls require careful disposal due to persistence, whereas amino derivatives (e.g., 4,4'-diamino-3,3'-dimethyl-1,1'-biphenyl) pose higher acute toxicity risks .
Biological Activity
Chemical Structure and Properties
Chemical Formula : C15H14BrCl
Molecular Weight : 305.63 g/mol
CAS Number : 183105-00-1
The structure of 3'-Bromo-5'-chloro-2,3-dimethyl-1,1'-biphenyl consists of a biphenyl core with bromine and chlorine substituents, along with two methyl groups. This unique arrangement contributes to its biological activity.
Anticancer Properties
Research indicates that biphenyl derivatives can exhibit anticancer properties through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Case Study: Inhibition of Tumor Growth
A study published in Cancer Letters demonstrated that biphenyl derivatives could significantly reduce tumor growth in xenograft models. The compound was shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.
Antimicrobial Activity
Biphenyl compounds are also noted for their antimicrobial properties. The presence of halogen atoms (bromine and chlorine) enhances their ability to disrupt microbial cell membranes.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |
| Escherichia coli | 64 µg/mL | Inhibition of cell wall synthesis |
| Candida albicans | 16 µg/mL | Induction of oxidative stress |
Neuroprotective Effects
Emerging research suggests that biphenyl derivatives may possess neuroprotective effects. For example, compounds structurally related to this compound have been shown to protect neuronal cells from oxidative stress-induced apoptosis.
Case Study: Neuroprotection in Cell Models
In vitro studies utilizing neuronal cell lines have indicated that treatment with similar biphenyl compounds resulted in reduced levels of reactive oxygen species (ROS), thereby preventing neuronal damage.
The biological activities of this compound can be attributed to several mechanisms:
- Signal Transduction Modulation : Inhibition of key signaling pathways associated with cell growth and survival.
- Membrane Disruption : Interaction with microbial membranes leading to increased permeability and cell lysis.
- Oxidative Stress Management : Reduction of ROS levels in neuronal cells contributing to neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
